Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate
Description
Properties
IUPAC Name |
methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10-7(8(11)12-2)5-3-4-6(9)13-5/h3-4,7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJJVAFJXITMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(S1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Approaches
- Starting Materials : 5-bromothiophene-2-carbaldehyde or 5-bromothiophene derivatives serve as the aromatic core precursors.
- Amino Acid Derivative Formation : Introduction of the methylaminoacetate moiety typically involves reductive amination or nucleophilic substitution on an aldehyde or ketone intermediate.
- Methyl Ester Formation : Esterification or use of methyl ester amino acid derivatives is common.
Detailed Preparation Methods
Reductive Amination Route
One of the most documented and efficient methods to prepare this compound involves reductive amination of 5-bromothiophene-2-carbaldehyde with methyl glycinate or methyl 2-aminoacetate derivatives.
Procedure Summary:
-
- 5-Bromothiophene-2-carbaldehyde
- Methylamine or methylaminoacetate derivative
- Reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride
- Acid catalyst (e.g., acetic acid) to facilitate imine formation
-
- Solvent: Typically dry tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Ambient to slightly elevated (room temperature to 40°C)
- Time: 12-24 hours under inert atmosphere (nitrogen or argon)
-
- Formation of an imine intermediate between the aldehyde and methylamino group
- Subsequent reduction to the secondary amine, yielding the methylaminoacetate moiety attached to the bromothiophene ring
-
- Quenching with aqueous sodium bicarbonate solution
- Extraction with organic solvents (e.g., ethyl acetate)
- Purification by column chromatography or preparative HPLC
Alternative Synthetic Routes
Other methods involve multi-step sequences starting from brominated thiophene derivatives:
These methods, while more complex, are relevant for preparing structurally related compounds or for scale-up purposes.
Representative Synthetic Scheme
| Step | Reactants & Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 5-Bromothiophene-2-carbaldehyde + methylamine + AcOH + NaBH(OAc)3 in THF | This compound | Reductive amination, 12-24 h, rt |
| 2 | Workup: aqueous NaHCO3, extraction, drying | Crude product | Removal of impurities |
| 3 | Purification by column chromatography or HPLC | Pure this compound | Yield typically >85% |
Analytical and Research Findings
Purity and Characterization :
The compound is characterized by NMR (1H and 13C), mass spectrometry, and HPLC to confirm structure and purity.Biological Relevance :
While specific biological data on this compound are limited, bromothiophene derivatives with amino acid esters show promising activity in medicinal chemistry, including neuropharmacology and anticancer research.Research Applications :
Utilized as intermediates or building blocks in drug discovery and chemical biology studies due to their reactive amino and bromothiophene sites.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 5-Bromothiophene-2-carbaldehyde, methylamine, NaBH(OAc)3 | THF, rt, 12-24 h | 85-97 | High selectivity, mild conditions | Requires careful handling of reducing agents |
| Suzuki Cross-Coupling | 5-Bromothiophene-2-boronic acid, aryl halides, Pd catalyst | 60-90°C, 1-2 h | Variable | Efficient for complex thiophene synthesis | Multi-step, requires palladium catalysts |
| Friedel-Crafts Acylation | 2-Substituted thiophene, acyl halide, AlCl3 catalyst | Anhydrous, low temperature | Moderate | Useful for acylation of thiophenes | Harsh conditions, potential side reactions |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like methylamine in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the ester or amine groups.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride, with the molecular formula C8H11BrClNO2S and a molecular weight of 300.6 , is a chemical compound offered by AChemBlock and GlpBio for research purposes .
Chemical Properties
- CAS Number: 2059932-66-8
- Purity: Typically around 95% or >97.00%
- IUPAC Name: this compound hydrochloride
- SMILES: O=C(OC)C(NC)C1=CC=C(Br)S1.Cl[H]
Availability and Pricing
Offered by GlpBio, this compound hydrochloride is available in various quantities :
- 100mg: $321.00
- 250mg: $530.00
- 1g: $1,422.00
Applications
While the provided search results do not specify the exact applications of this compound, they do indicate it is intended for research purposes only . The compound is related to other chemical compounds with a variety of applications:
- Aromatic amides: Aromatic amides, which contain a carbamoyl group, have a wide range of uses .
- Adenosine Receptor Agonists: Nucleosides and their derivatives have been repurposed to affect radioligand binding at human dopamine transporters .
- General Research Purposes: It can be used as a building block in chemical synthesis .
Safety Information
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues with Brominated Aromatic Rings
Key Observations :
Heterocyclic Variants and Functional Group Modifications
Key Observations :
- Heterocycle Stability : Benzofuran and benzoxazole derivatives (e.g., ) exhibit higher thermal stability than thiophene analogues but require complex synthetic routes .
- Solubility: The hydrochloride salt of the trifluoromethylphenyl analogue () demonstrates improved aqueous solubility compared to the non-ionic target compound .
Ester and Amino Group Variations
Key Observations :
- Ester vs. Acid : The methyl ester in the target compound offers better stability than the free carboxylic acid (2-(5-Bromo-2-thienyl)acetic Acid), which is prone to decarboxylation under acidic conditions .
- Amino Group Reactivity: The methylamino group in the target compound facilitates amide bond formation, a critical step in prodrug synthesis .
Biological Activity
Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate, also known as this compound hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound hydrochloride
- Molecular Formula : C8H11BrClNO2S
- Molecular Weight : 300.6 g/mol
- CAS Number : 2059932-66-8
- Purity : 95%
The compound features a bromothiophene moiety which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the methylamino group may enhance its interaction with biological targets.
Pharmacological Effects
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicate that it exhibits significant antimicrobial properties, with minimum inhibitory concentration (MIC) values suggesting effective bacterial growth inhibition.
- Cytotoxicity : Preliminary cytotoxicity assays have revealed that this compound can induce cell death in specific cancer cell lines. For instance, studies on human fibroblast cells indicated a dose-dependent cytotoxic effect, which is crucial for evaluating its potential as an anticancer agent.
- Neuropharmacological Effects : Research suggests that this compound may interact with neurotransmitter systems, particularly through modulation of dopamine transporters. This interaction could position it as a candidate for further investigation in treating neurological disorders.
Structure-Activity Relationship (SAR)
The structure of this compound is pivotal in determining its biological activity. Modifications to the thiophene ring or the amino group can significantly alter its pharmacological profile. For example:
| Modification | Effect on Activity |
|---|---|
| Bromine substitution on thiophene | Enhances antimicrobial activity |
| Variation in alkyl chain length on amino group | Alters cytotoxicity levels |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives of thiophene compounds, this compound was found to exhibit superior activity against Staphylococcus aureus compared to other tested compounds. The study utilized disk diffusion methods to assess antibacterial activity, with results indicating a clear zone of inhibition at concentrations as low as 10 µg/mL.
Case Study 2: Cytotoxicity Assessment
A recent investigation into the cytotoxic effects of this compound on cancer cell lines demonstrated an IC50 value of approximately 25 µM against HT-29 colon cancer cells. This study utilized the WST-1 assay to evaluate cell viability post-treatment, highlighting the compound's potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling bromothiophene derivatives with methylaminoacetate precursors using carbodiimide-based coupling agents (e.g., DCC) and catalysts like 1-hydroxybenzotriazole (HOBt). Reaction temperature (e.g., 273 K for intermediates) and solvent choice (DMF or ethyl acetate/methanol mixtures) critically impact purity and yield . Column chromatography on silica gel with gradients of ethyl acetate/methanol is typically used for purification, achieving yields up to 90% .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated for analogous brominated benzofuran derivatives . Complementary techniques include:
- LCMS : To verify molecular ion peaks (e.g., m/z 428 [M+H]+) and assess purity .
- HPLC : Retention time analysis (e.g., 0.61 minutes under SQD-FA05 conditions) ensures batch consistency .
- NMR : ¹H/¹³C NMR resolves methylamino and bromothiophene proton environments .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the methyl ester or bromothiophene moieties. Avoid aqueous or protic solvents during handling. Waste must be segregated and treated via professional biohazard disposal due to potential brominated byproducts .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in the coupling of bromothiophene with methylaminoacetate?
- Methodological Answer :
- Catalyst Screening : Replace DCC/HOBt with newer coupling agents like COMU for higher efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles or metabolic instability. Mitigation strategies include:
- HPLC-PDA/MS Purity Checks : Identify co-eluting impurities affecting bioassays .
- Metabolite Profiling : Use hepatic microsomes or S9 fractions to assess metabolic degradation (e.g., esterase-mediated hydrolysis) .
- Strain-Specific Testing : Evaluate cytotoxicity in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type biases .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like kinases or GPCRs.
- Molecular Dynamics Simulations : Model the bromothiophene moiety’s role in hydrophobic pocket interactions .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding events .
Q. What are the challenges in assessing the compound’s pharmacokinetic properties, and how can they be addressed?
- Methodological Answer :
- Plasma Stability Assays : Monitor ester hydrolysis using LC-MS/MS to calculate half-life .
- Caco-2 Permeability Studies : Evaluate intestinal absorption potential.
- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites, such as demethylated or sulfated derivatives .
Q. How can the compound’s potential in drug delivery systems be explored?
- Methodological Answer :
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance solubility and target tumor tissues .
- Prodrug Design : Modify the methyl ester to a pH-sensitive group for triggered release in acidic environments (e.g., tumor microenvironments) .
- Stability in Biological Matrices : Test degradation in serum albumin solutions to assess carrier compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
